(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid
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Overview
Description
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid is a compound that features a fluorinated aromatic ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the aromatic ring . The reaction conditions often include the use of solvents such as acetonitrile and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of (e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with similar electronic properties.
Fluorobenzene: An aromatic compound with a fluorine substituent, similar to the fluorinated aromatic ring in the target compound.
Acrylic Acid: A simple unsaturated carboxylic acid that forms the basis of the acrylic acid moiety in the target compound
Uniqueness
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid is unique due to the combination of a fluorinated aromatic ring and a pyridine moiety, which imparts distinct electronic and steric properties. This combination enhances the compound’s potential for various applications, particularly in fields requiring specific interactions with molecular targets.
Properties
Molecular Formula |
C14H10FNO2 |
---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
3-(2-fluoro-3-pyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-14-10(6-7-13(17)18)3-1-5-12(14)11-4-2-8-16-9-11/h1-9H,(H,17,18) |
InChI Key |
ZGPPNULMRMWYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)F)C=CC(=O)O |
Origin of Product |
United States |
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